Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-one

Description

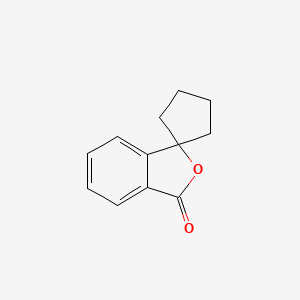

Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-one (CAS: 73090-06-9) is a bicyclic spiro compound characterized by a fused cyclopentane and isobenzofuran-3-one system. Its molecular formula is C₁₂H₁₂O₂ (molecular weight: 196.22 g/mol). The spiro architecture induces steric strain, influencing reactivity and physical properties. It serves as a precursor for synthesizing bioactive derivatives and functional materials .

Properties

CAS No. |

73090-06-9 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

spiro[2-benzofuran-3,1'-cyclopentane]-1-one |

InChI |

InChI=1S/C12H12O2/c13-11-9-5-1-2-6-10(9)12(14-11)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |

InChI Key |

QKLSNEUUBSCPLL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing spiro compounds involves the (3 + 2) cycloaddition reactions. For instance, a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides can be used to prepare spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one . This reaction is typically promoted by simple and inexpensive catalysts like NaOH.

Industrial Production Methods

While specific industrial production methods for spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one are not well-documented, the general approach involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield spiro compounds with additional oxygen-containing functional groups, while reduction might yield more saturated spiro compounds.

Scientific Research Applications

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Cyclohexane vs. Cyclopentane Ring Systems

- 3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one (CAS: 204192-41-6):

(b) Thione vs. Ketone Derivatives

- Spiro[cyclopentane-1,1'(3'H)-isobenzofuran]-3'-thione (CAS: 83962-33-8):

Substituted Derivatives

(a) Amino-Functionalized Analogs

- cis/trans-4-Amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] (e.g., 3a-f): Synthesized via Grignard addition to spiro[cyclohexane-isobenzofuran]-3'-ones. Biological relevance: Explored as CNS agents due to amine-mediated receptor interactions .

(b) Halogenated Derivatives

Complex Fused-Ring Systems

(a) Benzo[g]indole-Fused Derivatives

- 1-(o-Tolyl)-3'H-spiro[benzo[g]indole-2,1'-isobenzofuran]-3,3',4,5(1H)-tetraone (2j) :

(b) Pyrrolo-Phenazine Derivatives

Physicochemical and Spectral Properties

Biological Activity

Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-one is a unique spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a distinctive spiro structure that combines a cyclopentane ring with an isobenzofuran moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.

Molecular Formula and Structure

- Molecular Formula: C₁₂H₁₂O

- SMILES: C1CCC2(C1)C3=CC=CC=C3C(=O)O2

- InChIKey: QVNFABXIFFKYIQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can suppress cancer cell proliferation, suggesting its potential as an anti-cancer agent.

Biological Activities

Research indicates several promising biological activities associated with this compound:

- Anticancer Activity: Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Antimicrobial Properties: Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB signaling pathway.

Case Studies and Research Findings

A review of recent literature highlights several studies focused on the biological activity of this compound:

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of its complex structure. Key synthetic routes include:

- Cycloaddition Reactions: Utilizing donor-acceptor cyclopropanes and α,β-unsaturated enamides under basic conditions.

- Functional Group Transformations: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.